molecular formula C14H16BrN B11846207 N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine CAS No. 1394023-52-9

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine

Cat. No.: B11846207
CAS No.: 1394023-52-9
M. Wt: 278.19 g/mol
InChI Key: FPCZULRYEUIHAQ-UHFFFAOYSA-N
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Description

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine is a secondary amine featuring a naphthalene ring substituted with a bromine atom at the 4-position and a propan-2-amine group attached via a methylene bridge. The bromine atom introduces electron-withdrawing effects, which may influence the compound’s reactivity, solubility, and binding affinity.

Properties

CAS No.

1394023-52-9

Molecular Formula

C14H16BrN

Molecular Weight

278.19 g/mol

IUPAC Name

N-[(4-bromonaphthalen-1-yl)methyl]propan-2-amine

InChI

InChI=1S/C14H16BrN/c1-10(2)16-9-11-7-8-14(15)13-6-4-3-5-12(11)13/h3-8,10,16H,9H2,1-2H3

InChI Key

FPCZULRYEUIHAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C2=CC=CC=C12)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine typically involves the reaction of 4-bromonaphthalene with propan-2-amine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine, followed by nucleophilic substitution with 4-bromonaphthalene . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalenes. Substitution reactions can result in a variety of functionalized naphthalene derivatives .

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine is as a building block in pharmaceutical synthesis. The compound's unique structure allows it to be utilized in the development of new therapeutic agents targeting various diseases.

Potential Biological Activities

Compounds with similar structures often exhibit significant biological activities, including:

  • Antimicrobial Properties : Research indicates that analogs of this compound may possess antimicrobial activity, making them candidates for developing new antibiotics.
  • Anticancer Activity : The compound's structural features suggest potential efficacy against cancer cell lines. For instance, derivatives of brominated compounds have been shown to inhibit growth in estrogen receptor-positive breast cancer cells (MCF7) .

Organic Synthesis

This compound can serve as an intermediate in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Bromonaphthalene Moiety : Utilizing bromination reactions on naphthalene derivatives.
  • Amine Coupling : Reacting the bromonaphthalene with propan-2-amine via nucleophilic substitution reactions.

Case Study 1: Anticancer Screening

A recent study screened a library of compounds against multicellular spheroids to identify potential anticancer agents. N-(4-Bromophenyl)-thiazol derivatives demonstrated significant cytotoxicity against MCF7 cell lines, suggesting that similar brominated compounds could have therapeutic potential against breast cancer .

Case Study 2: Antimicrobial Evaluation

In another study focused on overcoming microbial resistance, a series of brominated thiazol derivatives were synthesized and evaluated for their antimicrobial properties using a turbidimetric method. The findings indicated promising activity against various pathogens, positioning these compounds as viable candidates for further development in antimicrobial therapy .

Mechanism of Action

The mechanism by which N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine exerts its effects is not well-documented. its bromonaphthalene moiety suggests potential interactions with biological targets, such as enzymes or receptors, through halogen bonding or π-π stacking interactions. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine can be elucidated through comparison with related arylalkylamines. Below is a detailed analysis:

Structural Analogues and Their Properties

Compound Name Key Structural Features Molecular Weight Biological Activity/Applications Synthesis Yield (if reported) References
N-[(4-Bromophenyl)methyl]propan-2-amine Bromophenyl instead of bromonaphthalene 258.14 g/mol Not explicitly stated; likely similar SAR N/A
N-((1-Methyl-1H-pyrrol-2-yl)methyl)propan-2-amine Pyrrole ring substituent 152.24 g/mol Potential heterocyclic bioactivity N/A
N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine Bulky cyclohexyl-naphthalene hybrid 323.47 g/mol Chiral resolution applications 58%
N-(naphthalen-1-yl(phenyl)methyl)propan-2-amine Biphenyl-naphthalene hybrid 275.39 g/mol Stereochemical studies 19%
4-(N-Ethyl-N-(1-(4-methoxyphenyl)propan-2-yl)amino)butan-1-ol Methoxyphenyl and hydroxyl groups 279.39 g/mol Anti-fungal/anti-cancer screening N/A
N-ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine Trifluoromethylphenyl substituent 231.26 g/mol Not reported; CF₃ enhances lipophilicity N/A

Key Comparative Insights

  • Replacing naphthalene with a pyrrole ring (e.g., ) introduces heterocyclic polarity, which may alter solubility and receptor binding profiles.
  • Methoxy groups () increase hydrophilicity, which could improve aqueous solubility compared to brominated analogues.
  • Stereochemical Considerations :

    • Chiral resolution of compounds like N-(cyclohexyl(naphthalen-1-yl)methyl)propan-2-amine (>99% enantiomeric excess ) highlights the importance of stereochemistry in pharmacological activity, a factor relevant to the target compound if chiral centers are present.
  • Biological Activity: Compounds with naphthalene cores (e.g., ) exhibit antimicrobial properties, suggesting the target compound may share similar activity. Psychoactive analogues (e.g., 4-FA, PMMA ) demonstrate that minor structural changes (e.g., bromine vs. methoxy) drastically alter neurotransmitter transporter inhibition profiles.

Biological Activity

N-((4-Bromonaphthalen-1-yl)methyl)propan-2-amine, a compound with significant structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be characterized by its naphthalene moiety substituted with a bromine atom, which is known to influence its biological properties. The presence of the propan-2-amine group suggests potential interactions with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Receptor Binding : The compound may act as a ligand for neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
  • Enzyme Modulation : It can inhibit or activate specific enzymes involved in metabolic processes, potentially leading to therapeutic effects.

Antimicrobial Activity

Compounds containing naphthalene derivatives have also demonstrated antimicrobial activity against various pathogens. For example, studies on related naphthoquinones have shown effectiveness against bacteria such as E. coli and Salmonella Typhi . This suggests that this compound may possess similar properties, warranting further investigation.

Case Studies

Several studies have explored the biological activities of derivatives related to this compound:

  • Anticancer Studies : A study involving naphthoquinone derivatives reported significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU145 (prostate cancer). The mechanism was linked to ROS generation and mitochondrial dysfunction .
  • Antimicrobial Research : A series of Schiff bases derived from naphthalene showed promising antibacterial activity with Minimum Inhibitory Concentrations (MICs) indicating their potential as therapeutic agents against bacterial infections .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeTarget Organism/Cell LineResult
AnticancerNaphthoquinone DerivativesMCF-7, DU145Significant cytotoxicity
AntimicrobialSchiff BasesE. coli, S. TyphiMICs ranging from 0.12 to 1 mg/ml

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